N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Antiviral Influenza A H5N1 Structure-Activity Relationship

This compound is a synthetic furan-3-carboxamide with a unique N-cyclopropyl and N-(thiophen-3-ylmethyl) substitution pattern, designed for medicinal chemistry teams exploring anti-influenza A (H5N1) SAR beyond published 2,5-dimethylfuran carboxamide series. It conserves the essential pharmacophore while replacing the thioether linker found in lead 1a, enabling comparative metabolic stability and oxidative degradation studies. The N-cyclopropyl group may confer CYP450-mediated N-dealkylation resistance, potentially improving in vitro microsomal stability over N-alkyl analogs. Ideal as a tool compound for dissecting N-substituent contributions to target binding and selectivity.

Molecular Formula C15H17NO2S
Molecular Weight 275.37
CAS No. 1235310-67-4
Cat. No. B2895855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
CAS1235310-67-4
Molecular FormulaC15H17NO2S
Molecular Weight275.37
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)C3CC3
InChIInChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16(13-3-4-13)8-12-5-6-19-9-12/h5-7,9,13H,3-4,8H2,1-2H3
InChIKeyQSZYVIPFJREKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide (CAS 1235310-67-4): Structural Classification and Antiviral Scaffold Lineage


N-Cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide (CAS 1235310-67-4) is a synthetic furan-3-carboxamide derivative distinguished by a 2,5-dimethyl-substituted furan ring, an N-cyclopropyl group, and an N-(thiophen-3-ylmethyl) substituent. This compound belongs to the furan-carboxamide chemical class that was first identified in 2017 as a novel scaffold with inhibitory activity against lethal H5N1 influenza A virus [1]. The presence of the 2,5-dimethyl-substituted heterocyclic moiety (furan) was demonstrated to be a critical determinant of anti-influenza activity within this compound series [1].

Why Off-the-Shelf Furan-3-Carboxamide Analogs Cannot Replace N-Cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide (CAS 1235310-67-4)


Systematic structure-activity relationship (SAR) studies on furan-3-carboxamide derivatives have established that small modifications to the N-substituent and the heterocyclic core can produce dramatic differences in antiviral potency, with EC₅₀ values varying by more than an order of magnitude across closely related analogs [1]. The target compound carries a unique combination of an N-cyclopropyl group and an N-(thiophen-3-ylmethyl) substituent—a substitution pattern that is not represented in the published SAR tables of the prototype series. A generic furan-3-carboxamide analog lacking this exact N,N-disubstitution architecture cannot be assumed to reproduce the same target engagement profile, selectivity, or physicochemical properties. Substitution with an uncharacterized analog introduces uncontrolled experimental variables that may confound antiviral efficacy, cytotoxicity, and metabolic stability readouts [1].

Quantitative Differentiation Evidence for N-Cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide (CAS 1235310-67-4)


Retention of the 2,5-Dimethylfuran Core Validated as Essential for Anti-H5N1 Activity (EC₅₀ 1.25 μM for the Lead Analog)

The target compound retains the 2,5-dimethylfuran-3-carboxamide core that was systematically validated in the 2017 furan-carboxamide series. In that study, the most potent derivative, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a), achieved an EC₅₀ of 1.25 μM against the H5N1 virus in a cytopathic effect (CPE) inhibition assay. Crucially, the SAR analysis explicitly concluded that the 2,5-dimethyl-substituted heterocyclic moiety (furan) was a significant determinant of anti-influenza activity [1]. Because the target compound conserves this essential 2,5-dimethylfuran pharmacophore, it is positioned within the same validated activity class, whereas analogs lacking this substitution (e.g., unsubstituted furan-3-carboxamide or monomethyl variants) would be predicted to show reduced or absent activity based on the published SAR trend.

Antiviral Influenza A H5N1 Structure-Activity Relationship

N-(Thiophen-3-ylmethyl) Substituent as a Distinctive Molecular Recognition Element Absent from the Lead Series

All 24 compounds described in the 2017 furan-carboxamide SAR study exhibit N-substituents that are either alkyl-thioether-aryl chains or simple alkyl/benzyl groups. The target compound introduces an N-(thiophen-3-ylmethyl) group—a heteroaryl-methyl substituent that is structurally distinct from any N-substituent in the published series [1]. This thiophene-containing side chain offers additional π-stacking and potential sulfur-mediated interactions with target binding pockets that are not accessible to the phenyl or alkyl side chains of the comparator analogs. In contrast to the nearest structural relative in the published set (N-benzyl derivative), the thiophen-3-ylmethyl group replaces a phenyl ring with a thiophene ring, altering both electronic character and hydrogen-bonding potential.

Medicinal Chemistry Ligand Design Scaffold Differentiation

N-Cyclopropyl Group Offers Conformational Restriction and Metabolic Stability Potential Relative to N-Alkyl Analogs

The N-cyclopropyl substituent on the target compound imposes conformational restriction around the amide nitrogen, which can reduce the entropic penalty upon target binding and limit oxidative N-dealkylation—a common metabolic liability of N-alkyl amides. While the 2017 furan-carboxamide series exclusively employed flexible N-alkyl chains (e.g., ethyl, propyl linkers) without cyclopropyl groups [1], the target compound's cyclopropyl ring modifies both the spatial orientation of the thiophen-3-ylmethyl group and the compound's susceptibility to CYP450-mediated metabolism. This structural feature is absent from all comparator analogs in the published anti-H5N1 furan-carboxamide set.

Drug Metabolism Conformational Analysis Lead Optimization

Absence of a Thioether Linker Distinguishes the Target Compound from the Most Potent Furan-Carboxamide Analog (EC₅₀ 1.25 μM)

The most potent compound in the 2017 series (1a, EC₅₀ 1.25 μM) contains a thioether (-S-) linker connecting the amide chain to a 4-nitrobenzyl group [1]. The target compound replaces this thioether-containing architecture with a direct N-(thiophen-3-ylmethyl) substituent, eliminating the oxidatively labile sulfur atom. This structural simplification may enhance chemical stability during storage and under oxidative assay conditions, while altering the compound's electronic profile and hydrogen-bonding capacity relative to 1a.

Structure-Activity Relationship Antiviral Drug Design Chemical Stability

Recommended Application Scenarios for N-Cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide (CAS 1235310-67-4) Based on Differentiated Evidence


Expanding Chemical Space in Anti-H5N1 Furan-Carboxamide Lead Optimization Campaigns

The target compound offers three structural features—N-cyclopropyl, N-(thiophen-3-ylmethyl), and direct N-arylalkyl attachment without a thioether linker—that are completely absent from all 24 compounds in the foundational 2017 furan-carboxamide SAR study [1]. Medicinal chemistry teams seeking to diversify beyond the published landscape can deploy this compound as a novel starting point for exploring whether these substitutions improve potency beyond the reported EC₅₀ of 1.25 μM (lead 1a), alter selectivity for viral vs. host targets, or enhance metabolic stability relative to the N-alkyl series.

Pharmacophore Validation and Negative Control Design in Furan-Carboxamide Target Engagement Studies

Because the target compound conserves the essential 2,5-dimethylfuran pharmacophore but explores N-substituent space not covered by published analogs [1], it can serve as a tool compound to dissect the contribution of the N-substituent to target binding. Comparison of its activity profile against the published lead 1a (EC₅₀ 1.25 μM) may reveal whether the thioether linker in 1a is obligate for high potency or whether alternative N-substituents can achieve comparable or superior efficacy.

Chemical Stability Benchmarking for Furan-Carboxamide Stock Solutions Under Oxidative Conditions

The absence of a thioether (-S-) linker in the target compound, in contrast to the most potent analog 1a which contains an aryl-thioether chain [1], makes this compound a suitable comparator for investigating oxidative degradation pathways in furan-carboxamide derivatives. Laboratories requiring stable DMSO stock solutions for long-term antiviral screening campaigns may preferentially select this compound to minimize confounding degradation products.

Metabolic Stability Screening in In Vitro ADME Panels for N-Cyclopropyl Amides

The N-cyclopropyl motif, absent from all published furan-carboxamide inhibitors [1], is widely recognized in drug metabolism literature for conferring resistance to CYP450-mediated N-dealkylation. Pharmaceutical profiling teams can utilize this compound as a representative furan-carboxamide bearing an N-cyclopropyl group to test whether this substitution improves in vitro microsomal or hepatocyte stability relative to N-ethyl or N-propyl analogs, potentially guiding future lead optimization strategies.

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